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Compound of Interest

Compound Name: H-Thr(tBu)-OMe.HCl

Cat. No.: B555313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

O-tert-Butyl-L-threonine methyl ester hydrochloride is a pivotal protected amino acid derivative,

instrumental in the fields of peptide synthesis and pharmaceutical development. Its strategic

deployment as a chiral building block and a key intermediate stems from the protective tert-

butyl group on the threonine side-chain hydroxyl and the methyl ester at the C-terminus. This

guide provides a comprehensive overview of its characteristics, synthesis, and applications,

with a focus on detailed experimental protocols and data presentation for the research

community.

Core Characteristics
O-tert-Butyl-L-threonine methyl ester hydrochloride is a white to off-white crystalline powder. Its

chemical and physical properties are summarized in the tables below, providing a ready

reference for experimental design and implementation.[1]

Chemical and Physical Properties
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Property Value Reference

CAS Number 71989-43-0 [1][2]

Molecular Formula C₉H₁₉NO₃·HCl [1][2]

Molecular Weight 225.71 g/mol [2]

Appearance White to off-white powder [1]

Melting Point 141-164 °C [1]

Optical Rotation [α]²⁰/D +12 ± 2.5° (c=1 in DMF) [1]

Purity ≥98.0% (TLC), ≥99% (HPLC) [3][4]

Storage 2-8°C [3]

Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for

O-tert-Butyl-L-threonine methyl ester hydrochloride is not widely available in the public domain.

Researchers are advised to acquire this data on their own material for precise characterization.

For reference, spectroscopic data for the related N-Fmoc protected derivative, Fmoc-O-tert-

butyl-L-threonine, is available in chemical databases.

Synthesis Protocol
The synthesis of O-tert-Butyl-L-threonine methyl ester hydrochloride is a multi-step process

that begins with the readily available amino acid L-threonine. The following is a representative

experimental protocol adapted from patent literature, outlining the key transformations.[5][6]

Experimental Protocol: Synthesis of O-tert-Butyl-L-
threonine Methyl Ester Hydrochloride
This protocol involves three main stages:

Esterification of L-threonine to form L-threonine methyl ester hydrochloride.

Protection of the amine group, for example, with a benzyloxycarbonyl (Z) group.
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Tert-butylation of the side-chain hydroxyl group.

Deprotection of the amine group to yield the final product.

Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

To a suspension of L-threonine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise

at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Remove the solvent under reduced pressure to yield L-threonine methyl ester hydrochloride

as a crude solid, which can be used in the next step without further purification.

Step 2: N-Protection of L-Threonine Methyl Ester Hydrochloride

Dissolve the crude L-threonine methyl ester hydrochloride in a suitable solvent such as

dichloromethane.

Cool the solution to 0 °C and add a base, for example, triethylamine (2.5 eq).

Add benzyl chloroformate (Cbz-Cl or Z-Cl) (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Wash the reaction mixture with water, an acidic solution (e.g., 1M HCl), and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain N-Z-L-threonine methyl ester.

Step 3: O-tert-Butylation

Dissolve the N-Z-L-threonine methyl ester in dichloromethane.

Add a catalytic amount of a strong acid, such as sulfuric acid.

Cool the mixture in a pressure vessel and add an excess of isobutylene.

Seal the vessel and stir at room temperature for 48-72 hours.
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Carefully vent the vessel, and quench the reaction with a saturated solution of sodium

bicarbonate.

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium

sulfate, and concentrate to yield N-Z-O-tert-butyl-L-threonine methyl ester.

Step 4: N-Deprotection

Dissolve the N-Z-O-tert-butyl-L-threonine methyl ester in methanol.

Add a catalytic amount of palladium on carbon (10% Pd/C).

Subject the mixture to hydrogenation (H₂ gas) at atmospheric pressure until the reaction is

complete (monitored by TLC).

Filter the reaction mixture through celite to remove the catalyst.

Add a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., HCl in ether or

dioxane) to the filtrate.

Remove the solvent under reduced pressure to yield O-tert-Butyl-L-threonine methyl ester

hydrochloride.

L-Threonine L-Threonine Methyl
Ester Hydrochloride

  MeOH, SOCl₂ N-Z-L-Threonine
Methyl Ester

  Z-Cl, Base N-Z-O-tert-Butyl-L-Threonine
Methyl Ester

  Isobutylene, H⁺ O-tert-Butyl-L-Threonine
Methyl Ester Hydrochloride

  H₂, Pd/C; HCl

Click to download full resolution via product page

Synthesis workflow for O-tert-Butyl-L-threonine methyl ester hydrochloride.

Application in Peptide Synthesis
O-tert-Butyl-L-threonine methyl ester hydrochloride is a precursor to the widely used Fmoc-

Thr(tBu)-OH, a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS).

The tert-butyl ether protecting group on the threonine side chain is stable to the basic

conditions used for Fmoc deprotection (piperidine in DMF) but is readily cleaved under the final

acidic cleavage conditions (e.g., trifluoroacetic acid).[7][8]
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Experimental Protocol: Fmoc-SPPS Coupling of Fmoc-
Thr(tBu)-OH
This protocol outlines a typical coupling cycle for incorporating an Fmoc-Thr(tBu)-OH residue

into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation and Swelling:

Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60

minutes.

2. Fmoc Deprotection:

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete

removal of the Fmoc group.

Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 eq.), a coupling agent such as HBTU

(3-5 eq.), and HOBt (3-5 eq.) in DMF.

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

4. Washing:

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove

excess reagents and byproducts.

5. Monitoring the Coupling Reaction (Optional):
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Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads)

indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step

should be repeated.

6. Capping (Optional):

If the coupling is incomplete, any unreacted amino groups can be capped by treating the

resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF to

prevent the formation of deletion sequences.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the

desired peptide sequence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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